CQ211

RIOK2 inhibition Kinase binding Kd

CQ211 (2648986-65-4) is a premier RIOK2 inhibitor with unmatched kinome-wide selectivity (S(35)=0.002 at 1 μM). Its validated co-crystal structure (PDB: 7VBT) ensures mechanistic precision, making it the gold-standard probe for dissecting RIOK2-dependent pathways in oncology research. Choose CQ211 for definitive results unconfounded by off-target activity; a critical benchmark for drug discovery campaigns.

Molecular Formula C26H22F3N7O2
Molecular Weight 521.5 g/mol
Cat. No. B12418498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCQ211
Molecular FormulaC26H22F3N7O2
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F
InChIInChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37)
InChIKeyRGHLRMNPUGUZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211): Baseline Profile for a Selective RIOK2 Inhibitor


The compound 8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one, commonly designated as CQ211, is a synthetic small molecule belonging to the class of 4-methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines. It functions as a highly potent and selective inhibitor of the atypical kinase RIOK2, a target implicated in multiple human cancers [1]. Its characterization includes a defined chemical structure (CAS: 2648986-65-4), high binding affinity (Kd = 6.1 nM), and a validated crystal structure in complex with its target (PDB ID: 7VBT) [1][2]. This compound serves as a cell-active chemical probe and a leading molecule for the development of therapeutic RIOK2 inhibitors [1].

Why 8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211) Cannot Be Substituted with In-Class RIOK2 Inhibitors


While several compounds have been developed to target RIOK2, their profiles diverge significantly in terms of potency, selectivity, cellular activity, and pharmacokinetic properties. CQ211 represents a specific optimization point within the triazoloquinoline scaffold, and its unique combination of high binding affinity and exceptional kinome-wide selectivity is not uniformly shared by other RIOK2 inhibitors or degraders. For instance, earlier leads like RIOK2-IN-1 exhibit a 25-fold weaker binding affinity and over 100-fold lower cellular activity . Conversely, while subsequent oral candidates like CQ3196 offer improved bioavailability, they demonstrate a more than 2-fold reduction in target binding affinity compared to CQ211 [1]. Furthermore, molecular glue degraders like CQ627 operate through a fundamentally different mechanism of action—inducing protein degradation rather than inhibition—which results in a distinct efficacy and safety profile [2]. These variations in binding, selectivity, and pharmacokinetic behavior mean that substituting CQ211 with a seemingly similar analog can lead to different experimental outcomes, making it an inappropriate 'generic' replacement without rigorous re-validation.

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211): Quantitative Differentiation Evidence


Target Binding Affinity: CQ211 vs. RIOK2-IN-1 and CQ3196

CQ211 exhibits a high binding affinity for RIOK2, with a Kd of 6.1 nM [1]. This is a 25-fold improvement over the early lead compound RIOK2-IN-1 (Kd = 150 nM) . In comparison to the more recently optimized, orally bioavailable analog CQ3196 (Kd = 14 nM), CQ211 demonstrates a 2.3-fold higher binding affinity [2].

RIOK2 inhibition Kinase binding Kd

Kinome-Wide Selectivity Profile of CQ211

CQ211 demonstrates exceptional kinome-wide selectivity. When screened against a panel of 468 kinases (including 403 wild-type human kinases) at a concentration of 1 μM, CQ211 showed no interaction with any wild-type kinase other than RIOK2, yielding a selectivity score of S(35) = 0.002 [1]. In contrast, many kinase inhibitors exhibit polypharmacology, often inhibiting multiple kinases at similar concentrations.

Selectivity Off-target effects Kinome profiling

Cellular Antiproliferative Activity: CQ211 vs. RIOK2-IN-1

CQ211 exhibits potent antiproliferative activity in cancer cell lines, with a reported IC50 of 0.38 μM in HT20 colon cancer cells . This is in stark contrast to the early lead RIOK2-IN-1, which, despite a Kd of 150 nM for RIOK2, displays a cellular IC50 of 14,600 nM (14.6 μM), representing a >38-fold reduction in cellular potency .

Antiproliferative activity Cellular IC50 Cancer cell lines

In Vivo Antitumor Efficacy: CQ211 vs. CQ3196

CQ211 has demonstrated in vivo antitumor efficacy in a mouse xenograft model, achieving a tumor growth inhibition (TGI) of 30.9% when dosed at 25 mg/kg . A follow-up compound, CQ3196, designed for improved oral bioavailability, achieved a TGI of 62.3% at a higher dose of 50 mg/kg in a gastric cancer xenograft model [1].

In vivo efficacy Xenograft model Tumor growth inhibition

Oral Bioavailability Comparison: CQ211 vs. CQ3196

CQ211 exhibits poor oral bioavailability, reported to be 3.06%, with a low maximum plasma concentration (Cmax) of 13±5 ng/mL . In direct contrast, the optimized analog CQ3196 was specifically developed to overcome this limitation and is characterized as an orally bioavailable inhibitor, achieving an AUC(0-t) of 3.5 × 10³ μg/L·h following oral administration [1].

Pharmacokinetics Oral bioavailability Drug development

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211): Validated Research and Industrial Application Scenarios


High-Confidence Target Validation and Chemical Probe Studies

CQ211 is the optimal choice for experiments where unequivocal attribution of a phenotype to RIOK2 inhibition is paramount. Its exceptional selectivity (S(35)=0.002 at 1 μM) [1] and high binding affinity (Kd = 6.1 nM) [2] ensure that observed cellular or in vivo effects are a direct consequence of RIOK2 engagement, minimizing the risk of confounding off-target activities. This makes it an ideal chemical probe for dissecting RIOK2's role in cancer biology, ribosome biogenesis, and cell cycle progression.

In Vitro Antiproliferative Screening and Mechanism-of-Action Studies

For in vitro studies involving cancer cell line panels (e.g., HT20 colon cancer cells with an IC50 of 0.38 μM ), CQ211 provides a potent and selective tool to assess RIOK2-dependent cell growth. Its cellular potency is over an order of magnitude greater than earlier leads like RIOK2-IN-1 , allowing for robust phenotypic readouts at low compound concentrations. This scenario is ideal for screening for synthetic lethal interactions or for exploring downstream signaling pathways affected by RIOK2 inhibition.

Acute Pharmacodynamic Studies in Xenograft Models

When in vivo target engagement needs to be demonstrated, CQ211 is suitable for acute pharmacodynamic (PD) studies in mouse xenograft models via intraperitoneal or intravenous administration. Its in vivo efficacy has been established (TGI of 30.9% at 25 mg/kg) . Given its poor oral bioavailability , this compound is not intended for chronic oral dosing studies but serves as a benchmark for assessing tumor growth inhibition and target modulation in vivo after parenteral administration.

Benchmark for Next-Generation Inhibitor and Degrader Development

CQ211 serves as a critical reference compound for medicinal chemistry campaigns. Its solved co-crystal structure with RIOK2 (PDB ID: 7VBT) [3] provides a detailed map of its binding interactions, guiding the rational design of novel inhibitors with improved properties. Both the orally bioavailable inhibitor CQ3196 [4] and the molecular glue degrader CQ627 [5] were directly developed from the CQ211 scaffold, demonstrating its value as a validated starting point for hit-to-lead optimization and drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CQ211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.